Ziresovir

描述

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

respiratory syncytial virus (RSV) fusion (F) protein inhibito

Structure

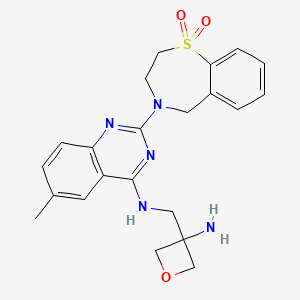

2D Structure

3D Structure

属性

IUPAC Name |

N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAICKUTDBZCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028129 | |

| Record name | Ziresovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422500-60-4 | |

| Record name | Ziresovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziresovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziresovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRESOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ziresovir's Mechanism of Action as a Respiratory Syncytial Virus (RSV) Fusion (F) Protein Inhibitor: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly, with limited therapeutic options available.[1][2] The RSV fusion (F) glycoprotein is a class I fusion protein essential for viral entry into host cells and the formation of syncytia, making it a prime target for antiviral drug development.[1][3] Ziresovir (also known as AK0529 or RO-0529) is a potent, selective, and orally bioavailable small-molecule inhibitor that specifically targets the RSV F protein.[4][5][6] Developed by Ark Biosciences, this compound has demonstrated significant antiviral activity in preclinical studies and clinical trials by preventing F protein-mediated membrane fusion.[1][4][7] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its interaction with the RSV F protein.

The RSV F Protein: A Critical Antiviral Target

The RSV F protein is a key surface glycoprotein that facilitates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[1] It is synthesized as an inactive precursor, F0, which is cleaved into F1 and F2 subunits. These subunits assemble into a trimer on the viral surface, adopting a metastable prefusion conformation.[3] Upon triggering, the F protein undergoes a series of irreversible conformational changes, transitioning to a highly stable postfusion state.[8] This transition involves the extension of a fusion peptide which inserts into the host cell membrane, followed by the formation of a six-helix bundle (6-HB) that drives the apposition and merger of the viral and cellular membranes, releasing the viral genome into the cytoplasm.[3] The F protein also mediates cell-to-cell fusion, leading to the formation of large, multinucleated cells called syncytia, a hallmark of RSV pathology.[4][9] Its critical role in the viral life cycle makes the F protein an attractive target for therapeutic intervention.[4]

This compound: A Novel RSV Fusion Inhibitor

This compound is a promising antiviral agent that emerged from a high-throughput screening program for RSV F protein inhibitors.[10][11] It is a structurally novel compound that binds directly to the prefusion conformation of the F protein.[10][12] This binding action stabilizes the protein in its prefusion state, effectively preventing the conformational rearrangements necessary for membrane fusion.[12] By locking the F protein in its inactive state, this compound neutralizes the virus's ability to infect host cells and prevents the cell-to-cell spread of the infection.[1][10]

Core Mechanism of Action: Stabilizing the Prefusion F Protein

The primary mechanism of this compound is the inhibition of RSV F protein-mediated fusion. Structural docking models suggest that this compound binds to a three-fold symmetric cavity within the prefusion F protein trimer.[4] This interaction allosterically prevents the spring-loaded conformational change required for the fusion process. By halting this crucial step, this compound effectively blocks both viral entry into the host cell and the formation of syncytia.[1][4]

Caption: RSV F protein fusion pathway and the inhibitory action of this compound.

Quantitative In Vitro & In Vivo Efficacy

This compound demonstrates potent antiviral activity against both laboratory strains and clinical isolates of RSV A and B subtypes. Its efficacy has been consistently measured in the low nanomolar range. Preclinical studies in animal models have further substantiated its potent antiviral effects in a physiological setting.

Table 1: In Vitro Antiviral Activity of this compound

| RSV Strain/Type | Assay Type | EC50 Value | Reference(s) |

|---|---|---|---|

| Wild Type (WT) | CPE Assay | 3 nM | [5][6] |

| RSV Long | CPE Assay | ~2-3 nM | [4] |

| RSV A2 | CPE Assay | ~2-3 nM | [4] |

| RSV B18537 | CPE Assay | ~2-3 nM | [4] |

| Clinical A Isolate | CPE Assay | ~2-3 nM | [4] |

| Clinical B Isolate | CPE Assay | ~2-3 nM | [4] |

CPE: Cytopathic Effect

Table 2: In Vivo Efficacy of this compound in BALB/c Mice

| Dosage Regimen | Outcome Measured | Result | Reference(s) |

|---|---|---|---|

| 12.5 mg/kg (p.o., twice daily, 4d) | Lung Viral Titer | >1.0 log unit reduction vs. vehicle | [6] |

| 50 mg/kg (p.o., twice daily, 4d) | Lung Viral Titer | 1.9 log unit reduction vs. vehicle | [6] |

| Not Specified | Lung Viral Load | >1.0 log reduction |

p.o.: per os (by mouth)

Clinical Efficacy and Safety

Clinical trials have confirmed the therapeutic potential of this compound in pediatric patients hospitalized with RSV. The Phase III AIRFLO trial, conducted in infants and young children, demonstrated that this compound treatment led to significant clinical improvement and a reduction in viral load compared to placebo.[7]

Table 3: Clinical Efficacy of this compound (Phase III AIRFLO Trial)

| Endpoint | This compound Group | Placebo Group | Difference | P-value | Reference(s) |

|---|---|---|---|---|---|

| Change in Wang Score (Day 3) | -3.4 points | -2.7 points | -0.8 points | 0.002 | [2][7] |

| Change in Viral Load (Day 5) | -2.5 log₁₀ copies/mL | -1.9 log₁₀ copies/mL | -0.6 log₁₀ copies/mL | - | [7] |

Wang Bronchiolitis Clinical Score assesses respiratory rate, wheezing, and general condition.

The drug was generally well-tolerated, with an adverse event profile comparable to placebo.[2] The most frequently reported adverse events linked to this compound were diarrhea, increased liver-enzyme levels, and rash.[2][7]

Resistance Profile

As with many direct-acting antivirals, the emergence of resistance is a key consideration. In vitro studies and clinical trials have identified specific mutations in the RSV F protein that confer reduced susceptibility to this compound. These mutations confirm that this compound's mechanism of action is the specific targeting of the F protein.[12]

Table 4: this compound Activity Against Resistant RSV Strains

| RSV Strain | EC50 (µM) | EC90 (µM) | Fold Change in EC50 vs. WT | Reference(s) |

|---|---|---|---|---|

| Wild Type (WT) | 0.003 | 0.005 | - | [6][13] |

| D486N Mutant | 2.1 | 10.0 | ~700x | [6][13] |

| D489A Mutant | >10 | >10 | >3333x | [6] |

| D489V Mutant | - | - | Resistance confirmed |

| D489Y Mutant | - | - | Resistance confirmed | |

Despite the detection of resistance mutations in a small percentage of clinical trial participants (around 8-9%), viral rebound was not observed, suggesting that the host immune system is still able to clear the virus once replication is suppressed.[2][12]

Key Experimental Methodologies

Antiviral Potency Assessment (Cytopathic Effect Assay)

This assay is used to determine the concentration of a compound required to inhibit the virus-induced damage (cytopathic effect) to host cells.

-

Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated to form a monolayer.

-

Virus Infection: Cells are infected with an RSV strain (e.g., A2 or Long) at a predetermined multiplicity of infection (MOI).

-

Compound Addition: Serial dilutions of this compound are added to the wells immediately following infection. Control wells include virus-only (no drug) and cell-only (no virus) controls.

-

Incubation: Plates are incubated for 4-5 days at 37°C to allow for viral replication and the development of cytopathic effects (e.g., cell rounding, detachment, syncytia formation).

-

Quantification: Cell viability is measured using a colorimetric reagent such as MTS or XTT, or by staining with crystal violet.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell protection. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Mechanism Confirmation (Syncytium Inhibition Assay)

This assay specifically assesses the ability of a compound to inhibit F protein-mediated cell-to-cell fusion.

-

Cell Co-culture: Two populations of cells are prepared: one expressing the RSV F protein (e.g., via transfection or stable expression) and another susceptible target cell line. Often, one cell line also expresses a reporter gene like luciferase under the control of a promoter (e.g., T7) that is activated by a polymerase expressed in the other cell line.

-

Compound Treatment: this compound at various concentrations is added to the co-culture.

-

Incubation: The cells are incubated for a period (e.g., 18-24 hours) to allow for cell-to-cell fusion.

-

Quantification: Fusion is quantified either by visually counting the number and size of syncytia under a microscope or by measuring the reporter gene activity (e.g., luminescence).

-

Data Analysis: The reduction in syncytia formation or reporter signal relative to untreated controls is used to determine the inhibitory activity of this compound.[6][9]

Resistance Mutation Selection and Characterization

This protocol is designed to identify viral mutations that confer resistance to an antiviral agent.

Caption: Experimental workflow for in vitro selection of this compound-resistant RSV.

Conclusion

This compound represents a significant advancement in the development of targeted antiviral therapies for RSV. Its mechanism of action is well-defined, involving the specific binding to and stabilization of the prefusion conformation of the RSV F protein, thereby preventing viral entry and cell-to-cell spread.[1][4][12] Supported by robust preclinical data and positive clinical trial outcomes, this compound has demonstrated its potential to reduce viral load and alleviate clinical symptoms in infected pediatric populations.[7][14] While drug resistance remains a factor, the profile of this compound suggests it can be a valuable tool in managing severe RSV infections, addressing a critical unmet medical need.[1][2]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharmacological Characterization of TP0591816, a Novel Macrocyclic Respiratory Syncytial Virus Fusion Inhibitor with Antiviral Activity against F Protein Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of this compound for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection - BioSpace [biospace.com]

- 11. [this compound: a potent, selective, and oral inhibitor of the respiratory syncytial virus fusion (F) protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. biocompare.com [biocompare.com]

- 14. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ziresovir (AK0529): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ziresovir (formerly known as AK0529 or RO-0529) is a novel, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a significant advancement in the treatment of RSV, a leading cause of lower respiratory tract infections in infants and young children.[3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Introduction

Respiratory syncytial virus (RSV) is a major global health concern, responsible for a substantial burden of morbidity and mortality, particularly in pediatric populations.[3] Until recently, therapeutic options have been limited to supportive care and, in some high-risk infants, prophylactic antibody administration.[2] The urgent need for an effective antiviral agent has driven extensive research and development efforts. This compound emerged from a rigorous screening and optimization process as a promising therapeutic candidate.[4]

Discovery and Lead Optimization

This compound was identified through the screening of a large compound library for activity against RSV replication in cell culture.[4] The initial lead compound, a benzo[b][2][4]thiazepine 1,1-dioxide derivative, demonstrated potent anti-RSV activity. Subsequent structure-activity relationship (SAR) studies focused on modifying the quinoline and benzoazepine moieties of the lead compound to improve potency, pharmacokinetic properties, and safety.[2] This optimization process led to the selection of this compound, which exhibited superior oral exposure and bioavailability compared to other candidates.[2]

Mechanism of Action

This compound is a direct-acting antiviral that specifically targets the RSV fusion (F) protein.[5] The F protein is a trimeric transmembrane glycoprotein on the surface of the virus that is essential for both the initial entry of the virus into host cells and the subsequent cell-to-cell spread through the formation of syncytia.[2][5] this compound binds to the F protein, stabilizing it in its pre-fusion conformation and thereby preventing the conformational changes necessary for membrane fusion.[5][6] This dual mode of action—inhibiting both virus-cell and cell-cell fusion—effectively halts viral replication and spread.[2]

Signaling Pathway Diagram

Caption: this compound's mechanism of action: Inhibition of RSV F protein-mediated membrane fusion.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent and selective antiviral activity against a broad range of RSV subtypes and clinical isolates in various cell-based assays.

Table 1: In Vitro Anti-RSV Activity of this compound

| Assay Type | RSV Strain(s) | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) | Reference(s) |

| Cytopathic Effect (CPE) | Long, A2, B18537 | HEp-2 | 3 | >100 | >33,333 | [2] |

| Plaque Reduction | Long | HEp-2 | 3 | >100 | >33,333 | [2] |

| CPE | Clinical Isolates (A & B) | HEp-2 | Single-digit nM | - | - | [2][3] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/EC50)

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a BALB/c mouse model of RSV infection.

Table 2: In Vivo Efficacy of this compound in BALB/c Mice

| Dose | Route of Administration | Dosing Regimen | Viral Titer Reduction (log10 PFU/mL) in Lung | Reference(s) |

| 12.5 mg/kg | Oral | Twice daily for 4 days | >1.0 | [2] |

| 50 mg/kg | Oral | Twice daily for 4 days | 1.9 | [2] |

Pharmacokinetics

Pharmacokinetic studies were conducted in multiple animal species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of this compound in Animals

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |

| Mouse | 10 | Oral | - | - | - | - | [2] |

| Rat | 10 | Oral | 1,060 | 6,850 | 2.9 | 32 | [2][7] |

| Dog | 5 | Oral | - | - | - | - | [2] |

| Monkey | 5 | Oral | - | - | - | - | [2] |

Clinical Development

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials, demonstrating a favorable safety and efficacy profile in infants hospitalized with RSV infection.

Phase II "VICTOR" Study (NCT02654171)

This Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study evaluated the safety, tolerability, pharmacokinetics, and antiviral effect of this compound in hospitalized infants with RSV infection.[3][4]

Table 4: Key Efficacy Results from the Phase II VICTOR Study (Part 2, 2 mg/kg bid)

| Endpoint | This compound (2 mg/kg bid) | Placebo | p-value | Reference(s) |

| Median Reduction in Wang Respiratory Score at 96h | -4.0 (95% CI: -4.51, -2.03) | -2.0 (95% CI: -3.42, -1.82) | Not statistically significant | [3] |

| Median Viral Load Reduction at 96h | Numerically greater than placebo | - | Not statistically significant | [3] |

| Disease Remission by Day 5 (Wang Score ≤1) | 73% (8/11) | 31% (5/16) | 0.0412 | [3] |

Phase III "AIRFLO" Study (NCT04231968)

This Phase III, randomized, double-blind, placebo-controlled, multicenter study further investigated the efficacy and safety of this compound in Chinese infants hospitalized with RSV infection.[8][9]

Table 5: Key Efficacy Results from the Phase III AIRFLO Study

| Endpoint | This compound | Placebo | Difference | p-value | Reference(s) |

| Decrease in Wang Bronchiolitis Score at Day 3 | -3.4 | -2.7 | -0.8 | 0.002 | [9] |

| Decrease in RSV Viral Load at Day 5 (log10 copies/mL) | -2.5 | -1.9 | -0.6 | 0.006 | [6][9] |

Clinical Trial Workflow Diagram

Caption: Generalized workflow for the Phase II/III clinical trials of this compound.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.

-

Cell Seeding: HEp-2 cells are seeded into 96-well microplates and incubated until a confluent monolayer is formed.

-

Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.

-

Infection: The cell monolayers are infected with a standardized amount of RSV.

-

Treatment: The diluted this compound is added to the infected cell monolayers. Control wells include virus-infected untreated cells and uninfected cells.

-

Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).

-

Quantification: Cell viability is assessed using a colorimetric reagent (e.g., Neutral Red or MTT). The absorbance is read using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE.[10]

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques.

-

Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6-well or 12-well plates.

-

Virus-Compound Incubation: Serial dilutions of this compound are incubated with a known quantity of RSV for a set period (e.g., 1 hour) to allow the compound to bind to the virus.

-

Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells for adsorption.

-

Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

-

Incubation: Plates are incubated until visible plaques are formed.

-

Staining: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: The number of plaques in each well is counted, and the concentration of this compound that reduces the number of plaques by 50% (PRNT50) is determined.

In Vivo BALB/c Mouse Model

This animal model is used to evaluate the in vivo efficacy of antiviral compounds against RSV.

-

Animals: Female BALB/c mice are used.

-

Infection: Mice are anesthetized and intranasally inoculated with a suspension of RSV (e.g., 5 x 10^5 plaque-forming units).[10]

-

Treatment: this compound is administered orally at various doses (e.g., 12.5 and 50 mg/kg) on a set schedule (e.g., twice daily for 4 days) starting at the time of infection. A vehicle control group receives the formulation without the active drug.

-

Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), mice are euthanized, and their lungs are harvested.

-

Viral Load Quantification: The lung tissue is homogenized, and the viral titer is determined using a plaque assay on HEp-2 cells.

-

Data Analysis: The reduction in lung viral titers in the this compound-treated groups is compared to the vehicle control group to determine in vivo efficacy.[10]

Preclinical Study Workflow Diagram

Caption: Workflow of key preclinical studies for this compound development.

Safety and Tolerability

Across all clinical trials, this compound has been generally well-tolerated.[3] In the Phase III AIRFLO study, the incidence of drug-related adverse events was comparable between the this compound and placebo groups (16% vs. 13%).[6] No serious drug-related adverse events were reported.[6]

Conclusion

This compound is a potent and selective inhibitor of the RSV F protein with a well-defined mechanism of action. It has demonstrated significant antiviral activity in both preclinical models and in clinical trials involving its target population of infants hospitalized with RSV. The successful completion of Phase III studies with positive efficacy and safety outcomes positions this compound as a landmark achievement in the development of antiviral therapies for RSV infection.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. contagionlive.com [contagionlive.com]

- 5. The Fusion Protein of Respiratory Syncytial Virus Triggers p53-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety and efficacy of AK0529 in respiratory syncytial virus-infected infant patients: A phase 2 proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Ziresovir's Inhibitory Effect on Respiratory Syncytial Virus-Induced Syncytia Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly. A hallmark of severe RSV infection is the formation of syncytia, large multinucleated cells resulting from the fusion of infected and adjacent healthy cells. This process, mediated by the RSV fusion (F) protein, contributes significantly to viral spread and pathogenesis. Ziresovir (formerly AK0529) is a novel, orally bioavailable small molecule inhibitor of the RSV F protein. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its potent inhibitory effect on RSV-induced syncytia formation. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in the field of RSV therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is a promising antiviral drug that specifically targets the RSV F protein, a critical component for viral entry into host cells and the subsequent cell-to-cell fusion that leads to syncytia formation.[1][2] By binding to the F protein, this compound effectively prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[2][3] This targeted mechanism of action not only halts the initial infection but also curtails the spread of the virus within the respiratory tract by preventing the formation of syncytia.[3]

Quantitative Data on this compound's Inhibitory Activity

This compound has demonstrated potent and selective inhibitory activity against RSV in a variety of in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against RSV

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (Wild-Type RSV) | 3 nM | HEp-2 | Cytopathic Effect (CPE) Assay | [1][4][5] |

| EC50/EC90 (Wild-Type RSV) | 0.003/0.005 µM | HEp-2 | CPE Assay | [1] |

| EC50/EC90 (D486N Mutant RSV) | 2.1/10.0 µM | HEp-2 | CPE Assay | [1] |

| EC50/EC90 (D489A Mutant RSV) | >10/>10 µM | HEp-2 | CPE Assay | [1] |

| CC50 | >100 µM | HEp-2 | Cell Viability Assay | [6] |

Table 2: Inhibition of RSV F Protein-Induced Cell-Cell Fusion by this compound

| Compound | Concentration | Duration of Treatment | Effect | Assay Type | Reference |

| This compound (RO-0529) | 100 nM | 4 days | Inhibits RSV F protein-induced cell–cell fusion process and suppresses syncytia formation. | Cell-Cell Fusion Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the inhibitory effect of this compound on RSV-induced syncytia formation.

RSV F Protein-Induced Cell-Cell Fusion Assay

This assay is crucial for directly measuring the inhibition of syncytia formation. A common method involves a luciferase reporter system.

Objective: To quantify the inhibition of RSV F protein-mediated cell-cell fusion by this compound.

Principle: Two populations of cells are used: "effector" cells that express the RSV F protein and a transcriptional activator (e.g., Gal4-VP16), and "target" cells that express a reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcriptional activator (e.g., a Gal4 upstream activating sequence). When effector and target cells fuse, the transcriptional activator from the effector cell enters the target cell and activates the expression of the reporter gene. The amount of reporter protein produced is proportional to the extent of cell fusion.

Materials:

-

HEK293T or a similar human cell line

-

Expression plasmid for RSV F protein

-

Expression plasmid for a transcriptional activator (e.g., pVP16-Gal4)

-

Reporter plasmid with a luciferase gene under a suitable promoter (e.g., pGal4-luc)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection of Effector Cells: In a subset of wells, co-transfect the cells with the RSV F protein expression plasmid and the transcriptional activator plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Transfection of Target Cells: In a separate subset of wells, transfect the cells with the luciferase reporter plasmid.

-

Compound Treatment: After 24 hours of transfection, replace the medium in the target cell wells with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Co-culture: Detach the effector cells and overlay them onto the target cells.

-

Incubation: Co-culture the cells for 24-48 hours to allow for cell fusion and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of fusion inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay assesses the overall antiviral activity of a compound, which includes the inhibition of syncytia formation as it is critical for plaque development.

Objective: To determine the concentration of this compound required to reduce the number of RSV-induced plaques by 50% (EC50).

Materials:

-

HEp-2 or a similar susceptible cell line

-

RSV stock of known titer

-

Cell culture medium (e.g., MEM supplemented with 2% FBS)

-

Methylcellulose overlay medium

-

This compound

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.

-

Virus Adsorption: Aspirate the growth medium and infect the cell monolayers with a dilution of RSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Addition: During the adsorption period, prepare various concentrations of this compound in the methylcellulose overlay medium.

-

Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayers with the methylcellulose medium containing the different concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days, or until plaques are visible.

-

Plaque Visualization: Aspirate the overlay, fix the cells (e.g., with methanol), and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Visualizing the Molecular Interactions and Pathways

Mechanism of this compound Action

This compound inhibits the RSV F protein, preventing the conformational changes required for membrane fusion. This diagram illustrates the simplified mechanism of action.

Caption: this compound binds to the prefusion RSV F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion and syncytia formation.

Signaling Pathway of RSV-Induced Syncytia Formation

The formation of syncytia is not merely a passive fusion event but involves the hijacking of host cell signaling pathways. The RhoA signaling pathway has been identified as a key player in this process.

Caption: RSV F protein interaction with host cells activates the RhoA signaling pathway, leading to cytoskeletal rearrangements that facilitate syncytia formation. This compound inhibits the initial trigger of this cascade.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of an antiviral compound like this compound against RSV-induced syncytia formation.

Caption: A typical experimental workflow for assessing the anti-syncytial activity of this compound involves a series of in vitro assays to determine its potency and mechanism of action.

Conclusion

This compound is a potent inhibitor of the RSV F protein with significant activity against RSV-induced syncytia formation. Its targeted mechanism of action, which prevents the initial viral entry and subsequent cell-to-cell spread, makes it a highly promising therapeutic candidate for the treatment of RSV infections. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding of RSV pathogenesis and develop novel antiviral strategies. Further investigation into the precise molecular interactions between this compound and the F protein, as well as the downstream effects on host cell signaling pathways, will continue to be a critical area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of this compound for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection [arkbiosciences.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Ziresovir: An In-Depth Technical Guide to its In Vitro Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ziresovir, also known as AK0529 or RO-0529, is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3][4] Developed by Ark Biosciences, this compound represents a significant advancement in the search for effective RSV therapeutics, a field with substantial unmet medical needs, particularly for infants, young children, and the elderly.[3][5] The drug specifically targets the RSV F protein, a critical component for viral entry into host cells and the formation of syncytia, which are hallmarks of RSV infection.[3][5] By inhibiting this protein, this compound effectively halts viral replication and spread.[3] This technical guide provides a comprehensive overview of the in vitro antiviral activity spectrum of this compound, detailing its potency, selectivity, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of RSV F Protein

This compound's mechanism of action is centered on the inhibition of the RSV F protein. This glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a crucial step for the virus to deliver its genetic material into the cell.[3] The F protein also mediates the fusion of infected cells with adjacent healthy cells, leading to the formation of large, multinucleated cells called syncytia.[1][5] this compound binds to a cavity in the prefusion conformation of the F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[1] This action effectively blocks both viral entry and cell-to-cell spread of the virus.[3][5]

Caption: this compound's mechanism of action targeting the RSV F protein to block membrane fusion.

Quantitative Antiviral Activity

This compound has demonstrated potent activity against a wide range of RSV strains, including laboratory-adapted strains and clinical isolates of both A and B subtypes. Its efficacy is consistently observed in the low nanomolar range.

Table 1: In Vitro Antiviral Potency of this compound against Respiratory Syncytial Virus (RSV)

| Virus Strain/Subtype | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference |

| RSV Long (A) | HEp-2 | CPE | 0.003 | 0.005 | [1][6] |

| RSV A2 (A) | HEp-2 | CPE | 0.002 | - | [1] |

| RSV B18537 (B) | HEp-2 | CPE | 0.003 | - | [1] |

| Clinical Isolate 1177 (A) | HEp-2 | CPE | 0.002 | - | [1] |

| Clinical Isolate 821 (B) | HEp-2 | CPE | 0.002 | - | [1] |

| Wild Type (WT) RSV | HEp-2 | - | 0.003 | 0.005 | [6] |

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of the viral effect. EC90: 90% effective concentration, the concentration of the drug that inhibits 90% of the viral effect. CPE: Cytopathic Effect.

Table 2: Antiviral Specificity of this compound

To confirm its specificity for RSV, this compound was tested against other common respiratory viruses. The results indicate that its antiviral activity is highly specific to RSV.

| Virus | Assay Type | Activity | Reference |

| Influenza H1N1 | CPE | No Activity | [1] |

| Human Parainfluenza Virus | CPE | No Activity | [1] |

| Rhinovirus | CPE | No Activity | [1] |

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring that the compound is toxic to the virus at concentrations far below those that are toxic to host cells. This compound exhibits a favorable safety profile in vitro.

Table 3: In Vitro Cytotoxicity and Therapeutic Index of this compound

| Cell Line | Assay Type | CC50 (µM) | EC50 (µM) (RSV Long) | Therapeutic Index (TI) | Reference |

| HEp-2 | Cytotoxicity Assay | >10 | 0.003 | >3333 | [1] |

CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability. Therapeutic Index (TI) is calculated as CC50/EC50.

Resistance Profile

In vitro studies have identified specific mutations in the RSV F protein that confer resistance to this compound. These findings confirm that the drug's mechanism of action is indeed through targeting the F protein.[1][4][7]

Table 4: this compound Activity against Resistant RSV Mutants

| RSV Strain | EC50 (µM) | EC90 (µM) | Fold Change in EC50 | Reference |

| Wild Type (WT) | 0.003 | 0.005 | - | [6] |

| D486N Mutant | 2.1 | 10.0 | ~700 | [6] |

| D489A Mutant | >10 | >10 | >3333 | [6] |

| D489V Mutant | - | - | - | [1][4][7] |

| D489Y Mutant | - | - | - | [1][4][7] |

Experimental Protocols & Workflows

The in vitro activity of this compound was characterized using standard virological assays. Below are the detailed methodologies for these key experiments.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Methodology:

-

Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed, and the cells are infected with an RSV suspension in the presence of the serially diluted this compound. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

-

Incubation: The plates are incubated for 3-5 days at 37°C to allow for viral replication and the development of CPE.

-

CPE Assessment: The plates are examined microscopically to assess the degree of CPE in each well. Cell viability is then quantified using a reagent such as CellTiter-Glo® or by staining with crystal violet.

-

Data Analysis: The results are expressed as a percentage of the controls. The EC50 value is calculated by plotting the compound concentration against the percentage of CPE inhibition.[1]

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Plaque Reduction Assay

This assay provides a more quantitative measure of infectious virus particles (plaque-forming units) and the inhibitor's effect.

Methodology:

-

Cell Seeding: HEp-2 cell monolayers are prepared in 12-well plates.

-

Infection: Cells are infected with a low multiplicity of infection (e.g., 200 PFU/ml) of RSV for 2 hours, with or without serially diluted this compound.[1]

-

Overlay: After the infection period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., DMEM/F12 with 0.55% agarose) containing the corresponding concentrations of this compound.[1]

-

Incubation: Plates are incubated for 3 days to allow for the formation of localized zones of infection (plaques).[1]

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The number of plaques in treated wells is compared to the number in untreated wells to determine the concentration of this compound that reduces the plaque number by 50% (EC50).

Caption: Workflow for the Plaque Reduction Assay.

Cytotoxicity Assay

This assay is crucial for determining the selectivity of the antiviral compound. It is performed on uninfected cells to measure the compound's intrinsic toxicity.

Methodology:

-

Cell Seeding: HEp-2 cells are seeded in 96-well plates.[1]

-

Compound Addition: The cells are incubated with the same serial dilutions of this compound used in the antiviral assays, but without the virus.

-

Incubation: The plates are incubated for a period equivalent to the antiviral assay (e.g., 3-5 days).

-

Viability Measurement: Cell viability is measured using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or CellTiter-Glo®.[8]

-

Data Analysis: The concentration of this compound that reduces cell viability by 50% is determined and reported as the CC50 value.[1][9]

Caption: Workflow for the Cytotoxicity Assay.

Conclusion

The comprehensive in vitro data demonstrates that this compound is a highly potent and selective inhibitor of respiratory syncytial virus. It exhibits single-digit nanomolar efficacy against both RSV A and B subtypes, including clinical isolates.[1] Its specificity is highlighted by the lack of activity against other respiratory viruses.[1] Furthermore, this compound possesses a wide therapeutic window, as indicated by a high Therapeutic Index, suggesting a favorable in vitro safety profile.[1] The identification of resistance mutations within the F protein confirms its specific mechanism of action.[1][4] These robust in vitro characteristics have established this compound as a promising clinical candidate for the treatment of RSV infections.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Discovery of this compound as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of this compound for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection [arkbiosciences.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. labinsights.nl [labinsights.nl]

Ziresovir (RO-0529): A Technical Guide to a Novel RSV Fusion Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziresovir (also known as RO-0529 or AK0529) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] Developed by Ark Biosciences, this compound has demonstrated significant antiviral activity against both RSV A and B subtypes in preclinical and clinical studies.[4][5] It functions by specifically targeting the F protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[4] Clinical trials in hospitalized infants and young children with RSV infection have shown that this compound treatment leads to a significant reduction in clinical symptoms and viral load with a favorable safety profile.[6][7][8][9] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.

Mechanism of Action: Targeting the RSV Fusion (F) Protein

The RSV F protein is a type I fusion protein synthesized as an inactive precursor, F0, which is subsequently cleaved into two disulfide-linked subunits, F1 and F2.[10] The F protein exists in a metastable prefusion conformation on the viral surface.[11] Upon triggering, it undergoes a series of dramatic and irreversible conformational changes to a highly stable postfusion conformation.[11][12] This process drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.[10]

This compound is a direct-acting antiviral that inhibits this fusion process.[13] It binds to a specific pocket within the central cavity of the prefusion conformation of the F protein.[14] This binding stabilizes the prefusion state, preventing the structural rearrangements required for membrane fusion.[14] By locking the F protein in its prefusion form, this compound effectively blocks viral entry into the host cell and prevents the formation of syncytia (the fusion of infected cells with neighboring uninfected cells), a hallmark of RSV infection.[15][16]

Quantitative Data

In Vitro Efficacy

This compound demonstrates potent antiviral activity against a wide range of RSV laboratory strains and clinical isolates, including both A and B subtypes.

| Parameter | RSV Strain/Type | Value | Reference |

| EC50 | Wild Type (WT) | 3 nM | [2][15] |

| EC90 | Wild Type (WT) | 5 nM | [15] |

| EC50 | D486N Mutant | 2.1 µM | [15] |

| EC90 | D486N Mutant | 10.0 µM | [15] |

| EC50 | D489A Mutant | >10 µM | [15] |

| EC90 | All Clinical Isolates (31 A-subtypes, 29 B-subtypes) | Nanomolar concentrations | [5] |

Table 1: In Vitro Efficacy of this compound against RSV.

In Vivo Efficacy (BALB/c Mouse Model)

Oral administration of this compound resulted in a significant, dose-dependent reduction in viral titers in the lungs of RSV-infected BALB/c mice.

| Dosage | Frequency | Duration | Viral Titer Reduction (vs. Vehicle) | Reference |

| 12.5 mg/kg | Twice daily | 4 days | >1 log unit | [1][15] |

| 50 mg/kg | Twice daily | 4 days | 1.9 log units | [1][15] |

Table 2: In Vivo Efficacy of this compound in a Murine Model.

Clinical Efficacy (Hospitalized Infants)

Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of this compound in treating hospitalized infants and young children with RSV infection.

| Study Phase | Parameter | This compound Group | Placebo Group | Difference | P-value | Reference |

| Phase 3 | Change in Wang Bronchiolitis Score (Day 3) | -3.4 points | -2.7 points | -0.8 points | 0.002 | [6][7][8][9] |

| Phase 3 | Change in Viral Load (Day 5, log10 copies/mL) | -2.5 | -1.9 | -0.6 | 0.006 | [7][8][9][17] |

| Phase 2 | Disease Remission by Day 5 (Wang Score ≤1) | 73% (8/11 patients) | 31% (5/16 patients) | 42% | 0.0412 | [5] |

Table 3: Key Efficacy Outcomes from Clinical Trials of this compound.

Pharmacokinetics in Animal Models

Pharmacokinetic studies have been conducted in multiple animal species, demonstrating good oral bioavailability.

| Species | Dose | Route | Bioavailability (F%) | Key Findings | Reference |

| Rat (Wistar-Han) | 10 mg/kg | Oral | 32% | Good oral exposure. | [15] |

| Mouse (CD-1) | 150 mg/kg | Oral | - | High tissue distribution to the lung (8-fold higher AUC vs. plasma). | [1][15] |

| Mouse, Rat, Dog, Monkey | - | - | - | Varied in vitro liver microsomal clearance across species. | [1] |

Table 4: Summary of this compound Pharmacokinetics in Animals.

Clinical Safety and Resistance

This compound has been generally well-tolerated in clinical trials. The incidence of adverse events was comparable to placebo.

| Parameter | This compound Group | Placebo Group | Reference |

| Incidence of Adverse Events (Phase 3) | 16% | 13% | [6][7][8] |

| Most Common Adverse Events | Diarrhea (4%), Elevated liver enzymes (3%), Rash (2%) | Diarrhea (2%), Elevated liver enzymes (3%), Rash (1%) | [6][7][9] |

| Drug-related Serious Adverse Events | None observed | None observed | [8] |

| Resistance-Associated Mutations (Phase 3) | 9% of participants (at higher doses) | 0% | [6][9] |

Table 5: Safety and Resistance Profile of this compound in Clinical Trials.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to provide a comprehensive understanding of the evaluation of this compound.

Antiviral Activity Assays

3.1.1 Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced damage and death.[16][18]

-

Cell Plating: Seed a susceptible cell line (e.g., HEp-2 cells) into 96-well microplates to form a confluent monolayer.[10][19]

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the growth medium from the cells and add the compound dilutions.[19]

-

Virus Inoculation: Infect the cells with a predetermined multiplicity of infection (MOI) of RSV.[10] Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-6 days, until at least 80% CPE is observed in the virus control wells.[16]

-

Quantification: Remove the medium and stain the remaining viable cells with a dye such as 0.1% crystal violet or neutral red.[10][18] Alternatively, use a cell viability assay that measures ATP levels (e.g., CellTiter-Glo®).[7]

-

Data Analysis: Solubilize the dye and measure the absorbance using a plate reader. Calculate the 50% effective concentration (EC50) by regression analysis of the dose-response curve.[19]

3.1.2 Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

-

Cell Plating: Seed HEp-2 or Vero cells in 24-well or 96-well plates to achieve a confluent monolayer on the day of infection.[6][14]

-

Virus-Compound Incubation: Mix serial dilutions of this compound with a standardized amount of RSV (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C.[6]

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[6][10]

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.3-0.5% agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[14]

-

Incubation: Incubate the plates for 5-7 days to allow for plaque formation.[14]

-

Visualization and Counting: Fix the cells (e.g., with 1% formal saline) and stain the monolayer with 0.05% neutral red or perform immunostaining for RSV proteins to visualize plaques.[6][14] Manually or automatically count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration and determine the EC50.

Cell-Cell Fusion Assay

This assay specifically measures the inhibition of F protein-mediated syncytia formation.[15]

-

Cell Population 1 (Target Cells): Transfect a cell line (e.g., BHK-21) with a plasmid containing a reporter gene (e.g., luciferase) under the control of a T7 promoter. Infect these cells with RSV.[10]

-

Cell Population 2 (Effector Cells): Transfect a separate population of BHK-21 cells with a plasmid expressing T7 RNA polymerase.[10]

-

Co-culture: Overlay the RSV-infected/luciferase-plasmid cells with the T7 polymerase-expressing cells.

-

Compound Treatment: Add serial dilutions of this compound to the co-culture.

-

Incubation: Incubate the mixed cell population for approximately 6 hours to allow for cell-cell fusion.[10]

-

Measurement: If fusion occurs, the T7 polymerase enters the RSV-infected cell and drives the expression of the luciferase reporter gene. Lyse the cells and measure luciferase activity.

-

Data Analysis: A reduction in luciferase signal in the presence of this compound indicates inhibition of F-mediated cell fusion.

Viral Load Quantification (qRT-PCR)

This method is used to quantify RSV RNA in clinical samples (e.g., nasopharyngeal swabs or aspirates).[5]

-

Sample Collection: Collect nasopharyngeal specimens from subjects.[5]

-

RNA Extraction: Extract total viral RNA from the samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[1]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[1]

-

Quantitative PCR (qPCR): Perform real-time PCR using primers and a probe specific to a conserved region of the RSV genome (e.g., the N gene).[2] Use a TaqMan®-based assay for quantification.[1]

-

Standard Curve: Generate a standard curve using a plasmid containing the target RSV sequence of known copy number to allow for absolute quantification of viral load.[1]

-

Data Analysis: Determine the viral load in the clinical samples by comparing their amplification curves to the standard curve. Express results as log10 copies per milliliter.[9]

Resistance Mutation Analysis

This protocol is used to identify mutations in the RSV F gene that may confer resistance to this compound.[5]

-

Sample Selection: Use viral specimens collected at baseline and post-treatment from subjects in clinical trials.[5]

-

RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR using primers that flank the entire F gene coding region.[20]

-

PCR Product Purification: Purify the amplified DNA product to remove primers and other reactants.

-

Sanger Sequencing: Sequence the purified PCR product using the Sanger method.[5][20]

-

Sequence Analysis: Align the resulting sequences with a wild-type reference sequence (e.g., RSV A2 strain) to identify amino acid substitutions. Mutations such as D486N, D489V, and D489Y in the F protein have been identified as conferring resistance to this compound.[1]

Conclusion

This compound is a promising, orally administered antiviral agent that specifically inhibits the RSV F protein, a critical component for viral entry. Its potent in vitro and in vivo activity has been corroborated by positive Phase 3 clinical trial results, demonstrating significant clinical benefits and viral load reduction in hospitalized infants with RSV. With a well-characterized mechanism of action and a favorable safety profile, this compound represents a significant advancement in the development of effective treatments for RSV infection, a major unmet medical need in pediatric and other vulnerable populations. Continued surveillance for resistance-associated mutations will be important as the drug moves towards broader clinical use.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput Screening Strategy to Overcome Virus Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. asm.org [asm.org]

- 14. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Modification of the Illumina® CovidSeq™ Workflow for RSV Genomic Surveillance: The Genetic Variability of RSV during the 2022–2023 Season in Northwest Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 20. Functional implications of respiratory syncytial virus F sequence variability: a comparative analysis using contemporary RSV isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Ziresovir: A Technical Guide to Two Key Chemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Ziresovir (AK0529), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein, has emerged as a significant clinical candidate for treating RSV infections.[1][2] The core of the this compound molecule is a quinazoline-2,4-diamine scaffold. This guide details the two primary chemical synthesis pathways for this compound: a previously reported multi-step route and a more recent, optimized three-step synthesis. This document provides an in-depth look at the methodologies, quantitative data, and experimental workflows for both synthetic approaches.

I. Optimized Three-Step Synthesis of this compound

A streamlined and efficient three-step synthesis of this compound has been developed to overcome the limitations of earlier routes, such as harsh reaction conditions and the formation of side products.[1][3][4] This modern approach is characterized by its chromatography-free process and improved yields.[1][3][5]

Experimental Protocols

Step 1: Copper-Catalyzed Synthesis of 2-(2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamido)-6-methylquinazolin-4(3H)-one

-

Reaction: A mixture of 2-bromo-5-methylbenzoic acid (1.0 equiv.), 2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamide 1,1-dioxide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 120 °C for 12 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water and ethyl acetate, and then dried under vacuum to yield the desired quinazolinone product.

Step 2: Chlorination to 2-(1,1-dioxo-3,5-dihydro-2H-1λ⁶,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine

-

Reaction: The quinazolinone from the previous step (1.0 equiv.) is suspended in phosphorus oxychloride (POCl₃, 10 equiv.) and heated to reflux for 4 hours.

-

Work-up: The excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to afford the 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution to Yield this compound

-

Reaction: The 4-chloroquinazoline intermediate (1.0 equiv.) and 3-(aminomethyl)oxetan-3-amine (1.5 equiv.) are dissolved in ethanol. Diisopropylethylamine (DIPEA) (3.0 equiv.) is added, and the mixture is heated to reflux overnight.[3]

-

Work-up: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid is washed with ethanol and dried under vacuum to give the final this compound product.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Yield |

| 1 | 2-bromo-5-methylbenzoic acid, 2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamide 1,1-dioxide | CuI, K₂CO₃, DMF | ~85% |

| 2 | 2-(2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamido)-6-methylquinazolin-4(3H)-one | POCl₃ | ~90% |

| 3 | 2-(1,1-dioxo-3,5-dihydro-2H-1λ⁶,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine, 3-(aminomethyl)oxetan-3-amine | DIPEA, Ethanol | ~96%[3] |

Process Visualization

II. Reported Multi-Step Synthesis of this compound

The earlier reported synthesis of this compound is a longer process involving sequential nucleophilic substitutions on a dichloroquinazoline intermediate. This route is often associated with lower overall yields and the need for more stringent reaction conditions.[3][6]

Experimental Protocols

Step 1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

-

Reaction: 2-amino-5-methylbenzoic acid (1.0 equiv.) is dissolved in water, and an aqueous solution of potassium cyanate (1.2 equiv.) is added. The mixture is heated to 80°C for 2 hours.

-

Work-up: The reaction is cooled, and the pH is adjusted to ~5 with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to obtain the dione.

Step 2: Synthesis of 2,4-dichloro-6-methylquinazoline

-

Reaction: The 6-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv.) is heated to reflux in phosphorus oxychloride (POCl₃, 10 equiv.) with a catalytic amount of N,N-dimethylaniline for 5 hours.

-

Work-up: The excess POCl₃ is distilled off under reduced pressure. The residue is cooled and carefully poured into ice water. The solid is collected by filtration, washed with cold water, and dried to yield the dichloroquinazoline.

Step 3: First Nucleophilic Substitution

-

Reaction: 2,4-dichloro-6-methylquinazoline (1.0 equiv.) is dissolved in tetrahydrofuran (THF). 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine (1.0 equiv.) and triethylamine (1.2 equiv.) are added, and the mixture is stirred at room temperature for 3 hours.

-

Work-up: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

Step 4: Second Nucleophilic Substitution

-

Reaction: The product from the previous step (1.0 equiv.) and the benzothiazepine intermediate (1.2 equiv.) are heated in dimethylformamide (DMF) with triethylamine (2.0 equiv.) under microwave irradiation at 150°C for 1 hour.[6]

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Deprotection to Yield this compound

-

Reaction: The dibenzyl-protected intermediate is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give this compound.

Quantitative Data

| Step | Description | Reagents/Solvents | Yield |

| 1 | Quinazoline-2,4-dione formation | KOCN, H₂O | ~90% |

| 2 | Dichlorination | POCl₃, N,N-dimethylaniline | ~85% |

| 3 | First Amination | Protected oxetane amine, Et₃N, THF | ~70% |

| 4 | Second Amination | Benzothiazepine, Et₃N, DMF, Microwave | ~51%[6] |

| 5 | Deprotection | H₂, Pd/C, Methanol | ~95% |

| Overall | ~27% |

Process Visualization

Conclusion

The synthesis of this compound has evolved from a multi-step process with moderate overall yields to a more efficient and streamlined three-step pathway. The newer, copper-catalyzed approach offers significant advantages in terms of process simplicity, reduced waste (chromatography-free), and higher overall yield, making it more suitable for large-scale production. This guide provides the fundamental chemical knowledge and procedural outlines for both synthetic routes, serving as a valuable resource for professionals in the field of medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing this compound: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing this compound: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Formulation of Ziresovir with DMSO and PEG300 for In Vivo Studies

Introduction

Ziresovir (also known as AK0529) is a potent, selective, and orally bioavailable antiviral compound that acts as a respiratory syncytial virus (RSV) fusion (F) protein inhibitor.[1][2][3] The RSV F protein is a critical component on the surface of the viral envelope that facilitates the fusion of the virus with the host cell membrane, a necessary step for viral entry and infection.[4][5] By targeting and inhibiting the F protein, this compound effectively blocks the virus from entering host cells, thereby halting viral replication and the spread of infection.[5] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of a co-solvent system for effective in vivo administration. This document provides detailed protocols for the formulation of this compound using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), common excipients used to enhance the solubility of poorly water-soluble compounds for non-clinical research.

Mechanism of Action: RSV Fusion Inhibition

This compound's mechanism of action is the specific inhibition of the RSV F protein.[2][3] This protein undergoes a conformational change to mediate the fusion of the viral and host cell membranes. This compound binds to the F protein, preventing this conformational change and thus inhibiting cell-cell fusion and viral entry.[2][3][5]

Caption: Mechanism of action of this compound as an RSV F-protein inhibitor.

Quantitative Data Summary

The following tables summarize the solubility and formulation data for this compound based on available information.

Table 1: this compound Solubility

| Solvent | Concentration | Notes | Source |

|---|---|---|---|

| DMSO | 12 mg/mL (27.3 mM) | Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility. | [1] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.73 mM) | Resulting formulation is a clear solution. | [6] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.73 mM) | Resulting formulation is a clear solution. |[6] |

Table 2: Example In Vivo Formulation Composition

| Component | Percentage (v/v) | Purpose |

|---|---|---|

| DMSO | 10% | Primary solvent for stock solution |

| PEG300 | 40% | Co-solvent, enhances solubility |

| Tween-80 | 5% | Surfactant, improves stability |

| Saline (0.9% NaCl) | 45% | Vehicle, aqueous phase |

Table 3: Reported In Vivo Dosages in Murine Models

| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome | Source |

|---|---|---|---|---|---|

| BALB/c Mice | 12.5 mg/kg | Oral (p.o.) | Twice a day (BID) for 4 days | >1 log unit reduction in lung viral titer | [4][6] |

| BALB/c Mice | 50 mg/kg | Oral (p.o.) | Twice a day (BID) for 4 days | 1.9 log unit reduction in lung viral titer |[4][6] |

Experimental Protocols

Materials and Reagents

-

This compound (AK0529) powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Saline solution, sterile (0.9% w/v NaCl)

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO.

-

Preparation: Work in a chemical fume hood. Ensure all glassware and equipment are clean and dry. Use anhydrous DMSO to prevent precipitation.[1]

-

Weighing: Accurately weigh the required amount of this compound powder.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 12 mg/mL).

-

Mixing: Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[6]

-

Storage: Store the stock solution in a tightly sealed container at an appropriate temperature as recommended by the supplier. This stock solution will be used for preparing the final dosing formulation.

Protocol 2: Preparation of Final Dosing Formulation for Oral Administration

This protocol describes the step-by-step dilution of the DMSO stock solution to prepare a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is highly recommended to prepare this working solution fresh on the day of the experiment.[6]

Workflow for Formulation Preparation

Caption: Step-by-step workflow for preparing the this compound dosing solution.

Step-by-Step Procedure (Example for 1 mL final volume):

-

Prepare Stock: Ensure you have a clear, fully dissolved stock solution of this compound in DMSO (e.g., 20.8 mg/mL to achieve a final concentration of 2.08 mg/mL in this example).[6]

-

Add PEG300: In a sterile tube, add 400 µL of PEG300.

-

Add this compound Stock: Add 100 µL of the this compound DMSO stock solution to the PEG300.[6]

-

Mix: Vortex the mixture thoroughly until it becomes a clear, homogenous solution.

-

Add Tween-80: Add 50 µL of Tween-80 to the mixture.[6]

-

Mix Again: Vortex thoroughly to ensure the surfactant is evenly distributed.

-

Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.[6]

-

Final Mix: Vortex the solution one final time. The resulting formulation should be a clear solution, ready for in vivo administration. If any precipitation or phase separation occurs, gentle heating or sonication may be applied.[6]

Safety and Handling Precautions

-

DMSO: DMSO can readily penetrate the skin and may carry dissolved substances with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and its solutions.

-

This compound: As with any investigational compound, handle this compound with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

-

General: Conduct all formulation procedures in a well-ventilated area or a chemical fume hood. Dispose of all chemical waste according to institutional and local regulations. While PEG300 has low toxicity, potential long-term effects should be considered for chronic studies.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Cytopathic Effect (CPE) Reduction Assay for Ziresovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziresovir (formerly AK0529) is a potent and orally bioavailable antiviral compound under investigation for the treatment of Respiratory Syncytial Virus (RSV) infections.[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] this compound functions as an RSV fusion inhibitor by targeting the viral F protein, which is crucial for the entry of the virus into host cells.[1][3] By inhibiting the F protein, this compound prevents the fusion of the viral envelope with the host cell membrane, thereby halting viral entry and replication.[1][4] The cytopathic effect (CPE) reduction assay is a fundamental method used to quantify the in vitro antiviral activity of compounds like this compound by measuring their ability to protect host cells from virus-induced damage and death.[5]

This document provides a detailed protocol for performing a CPE reduction assay to evaluate the antiviral efficacy of this compound against RSV.

Principle of the CPE Reduction Assay